molecular formula C15H10F3NS B2613835 4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile CAS No. 1803598-80-2

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile

Cat. No. B2613835
CAS RN: 1803598-80-2
M. Wt: 293.31
InChI Key: REKVPMRVPUCRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)benzonitrile is a solid chemical compound with a molecular formula of C8H4F3N and a molecular weight of 171.12 . It is white or colorless to light yellow in appearance .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile consists of a benzene ring attached to a nitrile group (-C#N) and a trifluoromethyl group (-CF3) .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)benzonitrile has a melting point of 37 °C and a boiling point of 81 °C/20 mmHg . It is insoluble in water .

Scientific Research Applications

High Voltage Lithium Ion Battery Improvement

A novel application involves the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive to enhance the cyclic stability of lithium nickel manganese oxide cathodes in high voltage lithium ion batteries. This addition significantly improves battery performance in terms of capacity retention over cycles, indicating the potential for trifluoromethyl benzonitriles in improving energy storage technologies (Huang et al., 2014).

Dermatological Applications

Trifluoromethyl benzonitriles have been explored in the context of dermatological treatments as well. Specifically, a compound designed for sebum control and the treatment of androgenetic alopecia acts as a nonsteroidal androgen receptor antagonist. Its rapid systemic metabolism reduces the risk of unwanted systemic side effects, showcasing the therapeutic potential of trifluoromethyl benzonitriles in dermatology (Li et al., 2008).

Proton Exchange Membranes in Fuel Cells

Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers were synthesized for use in proton exchange membranes (PEMs) for direct methanol fuel cells (DMFCs) and H2/air fuel cells. These copolymers exhibit tunable properties such as water uptake, proton conductivity, and methanol permeability, which are crucial for fuel cell performance. The study demonstrates the importance of fluorinated benzonitriles in advancing fuel cell technology (Sankir et al., 2007).

Electrolytes for Batteries and Fuel Cells

The synthesis and application of metallic or onium bistrifluoromethanesulfonimide salts, involving the use of N-benzyl trifluoromethanesulfonimide, highlight the compound's utility in producing electrolytes for batteries and fuel cells. These salts demonstrate the potential of benzyl trifluoromethanesulfonimides in creating high-performance electrolytes (Àrvai et al., 2009).

Solar Energy Materials

In the field of solar energy, the addition of a perfluorinated compound to polymer solar cells has been shown to enhance power conversion efficiency. This research indicates the role of fluorinated compounds in improving the performance of renewable energy technologies (Jeong et al., 2011).

Safety And Hazards

This compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Proper safety measures should be taken while handling this compound .

Future Directions

The use of 4-(Trifluoromethyl)benzonitrile as an electrolyte additive in high voltage lithium-ion batteries shows promise, as it significantly improves the cyclic stability of the cathode material . This could be a potential area of future research.

properties

IUPAC Name

4-benzylsulfanyl-3-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NS/c16-15(17,18)13-8-12(9-19)6-7-14(13)20-10-11-4-2-1-3-5-11/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKVPMRVPUCRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylsulfanyl)-3-(trifluoromethyl)benzonitrile

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